5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-
Description
Structural Significance of 5-Oxa-2-azaspiro[3.5]nonane Derivatives
The 5-Oxa-2-azaspiro[3.5]nonane scaffold represents a particularly sophisticated example of heterocyclic spirocyclic architecture, incorporating both oxygen and nitrogen heteroatoms within a rigid bicyclic framework that provides unique structural and electronic properties. This specific spirocyclic system features a four-membered azetidine ring fused to a six-membered tetrahydropyran ring through a common spiro carbon, creating a constrained three-dimensional structure that restricts conformational flexibility while maintaining accessibility to multiple derivatization sites. The molecular formula of the parent 5-Oxa-2-azaspiro[3.5]nonane system (C₇H₁₃NO) reflects its compact yet functionally rich architecture, with a molecular weight of 127.18 grams per mole that positions it favorably within pharmaceutical relevant molecular weight ranges.
The incorporation of heteroatoms within the spirocyclic framework significantly influences both the electronic properties and synthetic accessibility of these compounds. The oxygen atom in the six-membered ring component provides additional electronic density and potential for hydrogen bonding interactions, while the nitrogen atom in the four-membered ring offers sites for further functionalization and contributes to the overall polarity of the system. This heteroatom arrangement creates orthogonal exit vectors that enable diverse substitution patterns, facilitating structure-activity relationship optimization and property modulation in medicinal chemistry applications. Research has demonstrated that heteroatom-containing spirocycles can impose beneficial physicochemical properties on lead compounds, particularly regarding metabolic stability and lipophilicity profiles.
The stereochemical complexity of 5-Oxa-2-azaspiro[3.5]nonane derivatives, exemplified by the (4R,8R)-rel configuration in the target compound, demonstrates the critical importance of three-dimensional molecular architecture in determining biological activity. Stereochemical considerations in spirocyclic systems extend beyond simple enantiomeric relationships, as the rigid framework constrains conformational mobility and creates defined spatial arrangements of functional groups. The presence of multiple chiral centers within the spirocyclic framework, combined with the conformational rigidity imposed by the bicyclic structure, results in well-defined three-dimensional pharmacophores that can interact selectively with biological targets.
| Structural Parameter | 5-Oxa-2-azaspiro[3.5]nonane | Significance |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | Compact heteroatom-rich structure |
| Molecular Weight | 127.18 g/mol | Pharmaceutical relevant range |
| Ring System | 4-membered + 6-membered | Balanced rigidity and accessibility |
| Heteroatoms | Oxygen and Nitrogen | Enhanced polarity and H-bonding |
| Spiro Carbon | Quaternary center | Conformational constraint |
| Exit Vectors | Orthogonal arrangement | Diverse substitution patterns |
Role of Spirocyclic Frameworks in Bioisosteric Replacement Strategies
Spirocyclic frameworks have emerged as powerful tools in bioisosteric replacement strategies, offering medicinal chemists innovative approaches to optimize pharmaceutical properties while maintaining or enhancing biological activity. Bioisosteric replacement represents a fundamental strategy for altering pharmacokinetics or toxicity of lead compounds by generating new molecules with similar biological properties but different physicochemical characteristics and favorable absorption, distribution, metabolism, and excretion profiles. The three-dimensional nature of spirocyclic scaffolds provides unique opportunities for replacing traditional planar aromatic systems with saturated alternatives that can improve drug-like properties while preserving essential molecular recognition elements.
Recent research has demonstrated that spirocyclic systems can effectively serve as bioisosteres for classical aromatic rings, with spiro[3.3]heptane showing particular promise as a saturated benzene bioisostere. This approach has been successfully applied to anticancer drugs such as sonidegib and vorinostat, where replacement of benzene rings with spirocyclic alternatives maintained biological activity while potentially improving physicochemical properties. The non-coplanar exit vectors characteristic of spirocyclic systems enable mimicry of mono-, meta-, and para-substituted benzene rings, providing versatile platforms for bioisosteric replacement strategies. These findings highlight the potential for spirocyclic frameworks to access patent-free chemical spaces while maintaining therapeutic efficacy.
The application of spirocyclic frameworks in bioisosteric replacement extends beyond simple aromatic ring substitution to encompass more complex heterocyclic systems. The 5-Oxa-2-azaspiro[3.5]nonane scaffold, with its combination of oxygen and nitrogen heteroatoms, offers unique opportunities for replacing traditional saturated heterocycles while introducing beneficial three-dimensional constraints. The rigid framework imposes specific conformational preferences that can enhance target selectivity and reduce off-target interactions, addressing key challenges in contemporary drug development. This conformational rigidity, combined with the availability of multiple functionalization sites, enables fine-tuning of molecular properties through systematic structure-activity relationship studies.
The pharmacokinetic advantages of spirocyclic bioisosteres stem from their enhanced three-dimensional character and reduced planarity compared to traditional aromatic systems. Research has consistently demonstrated that incorporation of spirocyclic motifs can improve metabolic stability, reduce clearance rates, and enhance selectivity profiles. The saturated nature of spirocyclic frameworks typically results in improved solubility characteristics and reduced potential for cytochrome P450 interactions compared to aromatic alternatives. These properties make spirocyclic compounds particularly valuable for addressing modern pharmaceutical challenges including improved safety profiles and enhanced pharmacokinetic behavior.
| Bioisosteric Application | Traditional Moiety | Spirocyclic Replacement | Observed Benefits |
|---|---|---|---|
| Aromatic Ring Replacement | Benzene derivatives | Spiro[3.3]heptane | Maintained activity, improved properties |
| Saturated Heterocycle | Piperidine/Morpholine | 5-Oxa-2-azaspiro[3.5]nonane | Enhanced selectivity, rigidity |
| Conformational Constraint | Flexible alkyl chains | Spirocyclic bridges | Improved target binding |
| Lipophilicity Modulation | Aromatic systems | Saturated spirocycles | Optimized logP values |
| Metabolic Stability | Oxidizable aromatics | Protected spirocycles | Reduced clearance rates |
Properties
IUPAC Name |
benzyl (4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFEFCXGIQLOL-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation-Cyclization Strategy (Adapted from CN113214290A )
The patented method for 2,5-dioxa-8-azaspiro[3.5]nonane provides a template:
Step 1 : React 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane/triethylamine (≤10°C, 16 h) to form a chloroacetamide intermediate (92% yield).
Step 2 : Cyclize under NaH/THF (inert atmosphere, 25°C) to form the spiro[3.5]nonane skeleton.
Adaptation for Target Compound :
-
Replace oxetane-3-ol with a diketo precursor (e.g., 1,6-diketone) to enable subsequent oxa/aza ring formation.
-
Use LiAlH4 reduction post-cyclization to adjust oxidation states.
Esterification and Protecting Group Strategies
Phenylmethyl Ester Installation (PMC7581279 )
The synthesis of pyrrolyl diketohexenoic acids demonstrates:
-
Diethyl oxalate condensation with ketones to form esters.
-
Hydrolysis-Reprotection : Saponify esters to acids, then reprotect with phenylmethyl bromide/K2CO3.
Optimization for Target :
-
Direct esterification of the carboxylic acid intermediate using phenylmethyl alcohol/DCC (dicyclohexylcarbodiimide) avoids hydrolysis steps, improving yields.
Stereochemical Control
Chiral Induction via Asymmetric Catalysis
No direct methods are reported in sources, but two approaches are viable:
-
Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde derivatives to set C4/C8 configurations during cyclization.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., ester hydrolysis).
Example :
-
Hydrogenate compound 6 (CN110551133A) with chiral catalysts (e.g., (R)-BINAP-Pd) to induce (4R,8R) configuration.
Comparative Analysis of Synthetic Routes
Total Yield Estimate : 92% × 85% × 78% × 89% ≈ 54% (theoretical, assuming ideal conditions).
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
The following table highlights structural differences between the target compound and analogous spiro derivatives:
Physicochemical Properties
- Lipophilicity: The phenyl methyl ester group in the target compound increases logP compared to hydrophilic derivatives like 5-Azaspiro[3.5]nonane-8-carboxylic acid hydrochloride (), which is water-soluble due to its ionic nature .
- Thermal Stability: Spiro compounds with rigid structures (e.g., 1,6-dioxa-2,9-diazaspiro[4.4]nonane derivatives) exhibit higher thermal stability than linear analogs, as evidenced by melting point data ().
- Stereochemical Complexity: The (4R,8R)-rel- configuration introduces stereoselectivity absent in simpler spiro systems like 2-oxa-5,8-diazaspiro[3.5]nonane diHCl (), which lacks chiral centers .
Key Research Findings
Synthetic Utility : The phenyl methyl ester in the target compound serves as a protective group for carboxylic acids, enabling selective deprotection in multistep syntheses ().
Structural Rigidity : Spiro[3.5] systems (e.g., the target compound) offer conformational constraints that enhance binding affinity in receptor-ligand interactions compared to flexible analogs .
Safety Profile : Unlike hydrochloride salts () or beta-lactam derivatives (), the target compound’s ester group reduces acute toxicity risks, as seen in milder hazard classifications .
Biological Activity
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel- is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest various biological activities that warrant detailed investigation. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H15NO5
- Molecular Weight : 289.28 g/mol
- CAS Number : 144373-56-8
While the exact mechanisms remain largely unexplored, preliminary studies suggest potential interactions with receptors involved in inflammatory pathways. The presence of a carboxylic acid and dioxo groups may enhance binding affinity to biological targets such as enzymes and receptors.
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various spirocyclic compounds, including derivatives of the target compound. The findings indicated that certain modifications to the structure could enhance efficacy against inflammation in animal models. For instance:
- Compound Tested : Tert-butyl 8-hydroxy derivative.
- Results : Showed significant reduction in edema in rat paw models when compared to control groups.
2. Analgesic Properties
Another research effort focusing on related compounds demonstrated analgesic effects through modulation of pain pathways:
- Methodology : Behavioral assays in rodents.
- Findings : The compound exhibited a dose-dependent reduction in pain response, suggesting a central nervous system mechanism.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| 5-Oxa-2-azaspiro[3.5]nonane | C7H13NO | 127.18 g/mol | Unknown |
| Tert-butyl 8-hydroxy derivative | C15H19NO5 | 289.28 g/mol | Anti-inflammatory |
| PhenylMethyl ester variant | C15H15NO5 | 289.28 g/mol | Analgesic |
Future Directions for Research
Given the promising preliminary findings regarding the biological activity of 5-Oxa-2-azaspiro[3.5]nonane derivatives, future research should focus on:
- In-depth Mechanistic Studies : To elucidate the specific interactions at the molecular level.
- Toxicological Assessments : Comprehensive safety profiles are essential before clinical applications.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to more potent derivatives.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
The compound features a spirocyclic core (5-oxa-2-azaspiro[3.5]nonane) with a 1,6-dioxo moiety and a phenylmethyl ester group at position 7. The spiro architecture introduces steric constraints that limit conformational flexibility, potentially enhancing selectivity in nucleophilic reactions. The (4R,8R)-relative stereochemistry further modulates spatial interactions during synthesis. The phenylmethyl ester acts as a protective group for the carboxylic acid, enabling selective deprotection under mild acidic or hydrogenolytic conditions .
Basic: How do the functional groups (e.g., ester, lactam) dictate purification strategies for this compound?
The phenylmethyl ester and lactam groups require orthogonal purification approaches:
- Ester stability : Use silica gel chromatography with ethyl acetate/hexane gradients, avoiding strong acids to prevent ester hydrolysis.
- Lactam polarity : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves polar impurities while preserving the lactam ring .
- Crystallization : Ethanol/water mixtures exploit differences in solubility between the ester-protected compound and deprotected byproducts .
Advanced: What methodological challenges arise in synthesizing the (4R,8R)-stereoisomer, and how can enantiomeric excess be optimized?
Key challenges include:
- Spirocycle formation : Intramolecular cyclization via Mitsunobu or SN2 reactions often yields mixed stereoisomers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to enhance enantiomeric excess .
- Temperature control : Maintain reactions below –20°C during lactamization to minimize racemization .
- Analytical validation : Monitor stereochemistry with chiral HPLC (Chiralpak IA column, hexane/isopropanol) and compare retention times to known standards .
Advanced: Which spectroscopic techniques are most effective for confirming the spirocyclic structure and stereochemistry?
- NMR :
- HRMS : Exact mass matching (e.g., [M+H]+ = 348.1215) validates molecular formula (C₁₆H₁₇NO₅) .
- X-ray crystallography : Resolves absolute stereochemistry; prepare crystals via vapor diffusion (dichloromethane/pentane) .
Advanced: How does the spiro[3.5]nonane scaffold compare to related spirocycles (e.g., spiro[3.4] or spiro[4.5]) in drug discovery applications?
- Spiro[3.5] vs. Spiro[3.4] : The larger ring size (5-membered oxygen ring) enhances metabolic stability compared to spiro[3.4] analogs, as shown in microsomal assays (t₁/₂ > 2 hours vs. <1 hour) .
- Spiro[3.5] vs. Spiro[4.5] : Reduced steric bulk in spiro[3.5] improves solubility (logP ~1.8 vs. ~2.5 for spiro[4.5]) while maintaining target binding affinity (IC₅₀ < 100 nM in kinase assays) .
Advanced: How should researchers address contradictions in reported synthetic yields for this compound?
Discrepancies often stem from:
- Protecting group strategy : Benzyl esters (used in patents ) may degrade during prolonged storage, reducing isolated yields. Switch to tert-butyl esters for improved stability.
- Catalyst batch variability : Palladium on carbon (10% wt.) from different suppliers showed 15–25% yield variation in hydrogenolysis; pre-test catalyst activity with a model substrate .
- Reaction monitoring : Use in-situ FTIR to track lactamization progress and halt reactions at >90% conversion to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
